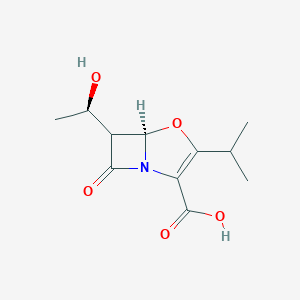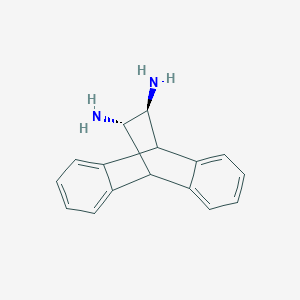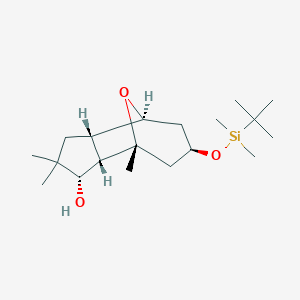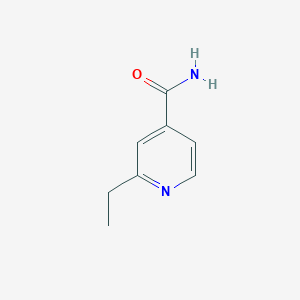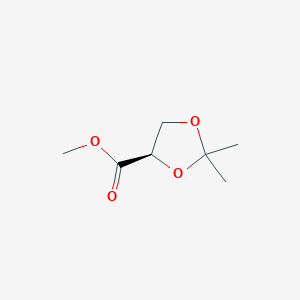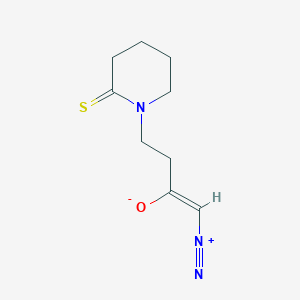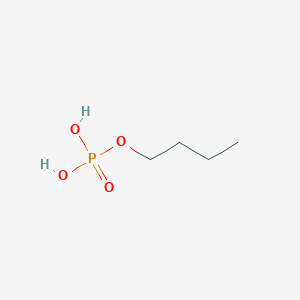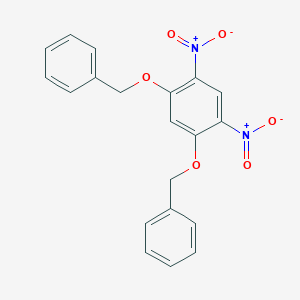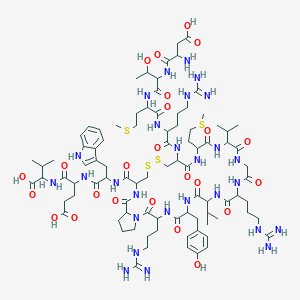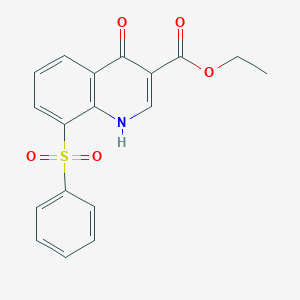
ethyl 8-(benzenesulfonyl)-4-oxo-1H-quinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 8-(benzenesulfonyl)-4-oxo-1H-quinoline-3-carboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule, also known as BQS, belongs to the class of quinoline derivatives and has been found to exhibit a range of interesting properties that make it a valuable tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of ethyl 8-(benzenesulfonyl)-4-oxo-1H-quinoline-3-carboxylate is not fully understood, but it is thought to involve the inhibition of certain enzymes and ion channels. For example, ethyl 8-(benzenesulfonyl)-4-oxo-1H-quinoline-3-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been found to modulate the activity of certain ion channels, such as the voltage-gated sodium channel Nav1.7.
Biochemical and Physiological Effects
ethyl 8-(benzenesulfonyl)-4-oxo-1H-quinoline-3-carboxylate has been found to have a range of biochemical and physiological effects, including:
1. Inhibition of cell proliferation: ethyl 8-(benzenesulfonyl)-4-oxo-1H-quinoline-3-carboxylate has been shown to inhibit the growth and proliferation of cancer cells, possibly through its effects on topoisomerase II.
2. Antibacterial activity: ethyl 8-(benzenesulfonyl)-4-oxo-1H-quinoline-3-carboxylate has been found to have antibacterial activity against several strains of bacteria, possibly through its effects on bacterial DNA replication.
3. Modulation of ion channel activity: ethyl 8-(benzenesulfonyl)-4-oxo-1H-quinoline-3-carboxylate has been found to modulate the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 8-(benzenesulfonyl)-4-oxo-1H-quinoline-3-carboxylate has several advantages as a tool for scientific research, including its potent activity against cancer cells and bacteria, as well as its ability to modulate ion channel activity. However, there are also limitations to its use, such as its potential toxicity and the need for further study to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on ethyl 8-(benzenesulfonyl)-4-oxo-1H-quinoline-3-carboxylate, including:
1. Development of new chemotherapeutic agents: ethyl 8-(benzenesulfonyl)-4-oxo-1H-quinoline-3-carboxylate has shown promise as a potential chemotherapeutic agent, and further research could lead to the development of new drugs based on its structure.
2. Study of ion channel function: ethyl 8-(benzenesulfonyl)-4-oxo-1H-quinoline-3-carboxylate has been found to modulate the activity of certain ion channels in the brain, and further study could lead to a better understanding of how these channels function.
3. Development of new antibiotics: ethyl 8-(benzenesulfonyl)-4-oxo-1H-quinoline-3-carboxylate has been found to have antibacterial activity against several strains of bacteria, including drug-resistant strains, and further research could lead to the development of new antibiotics based on its structure.
In conclusion, ethyl 8-(benzenesulfonyl)-4-oxo-1H-quinoline-3-carboxylate is a valuable tool for scientific research due to its potent anti-tumor and antibacterial activity, as well as its ability to modulate ion channel activity. Further research is needed to fully understand its mechanism of action and potential applications in medicine.
Métodos De Síntesis
The synthesis of ethyl 8-(benzenesulfonyl)-4-oxo-1H-quinoline-3-carboxylate can be achieved through a multi-step process that involves the reaction of 2-chloro-3-nitropyridine with ethyl benzenesulfonate, followed by reduction of the resulting intermediate and subsequent cyclization. The final product can then be obtained through further purification steps, such as recrystallization or chromatography.
Aplicaciones Científicas De Investigación
Ethyl 8-(benzenesulfonyl)-4-oxo-1H-quinoline-3-carboxylate has been used in various scientific research applications, including but not limited to:
1. Cancer research: ethyl 8-(benzenesulfonyl)-4-oxo-1H-quinoline-3-carboxylate has been found to exhibit potent anti-tumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. This has led to interest in its potential as a chemotherapeutic agent.
2. Antibacterial research: ethyl 8-(benzenesulfonyl)-4-oxo-1H-quinoline-3-carboxylate has also been shown to have antibacterial activity against several strains of bacteria, including drug-resistant strains such as MRSA. This makes it a promising candidate for the development of new antibiotics.
3. Neuroscience research: ethyl 8-(benzenesulfonyl)-4-oxo-1H-quinoline-3-carboxylate has been found to modulate the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders such as epilepsy.
Propiedades
Número CAS |
127286-20-8 |
|---|---|
Nombre del producto |
ethyl 8-(benzenesulfonyl)-4-oxo-1H-quinoline-3-carboxylate |
Fórmula molecular |
C18H15NO5S |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
ethyl 8-(benzenesulfonyl)-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C18H15NO5S/c1-2-24-18(21)14-11-19-16-13(17(14)20)9-6-10-15(16)25(22,23)12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,19,20) |
Clave InChI |
MULQVAGDFDCAJQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2S(=O)(=O)C3=CC=CC=C3 |
SMILES canónico |
CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2S(=O)(=O)C3=CC=CC=C3 |
Sinónimos |
3-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-8-(phenylsulfonyl)-, ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



